Fosphenytoin sodium
Overview
Description
Fosphenytoin sodium is a water-soluble prodrug of phenytoin, primarily used in the treatment of epilepsy. It is administered intravenously or intramuscularly to deliver phenytoin more safely and effectively than direct intravenous phenytoin administration . This compound was developed to address the limitations of phenytoin, such as its poor water solubility and the need for propylene glycol and high alkalinity to bring it into solution .
Mechanism of Action
Target of Action
Fosphenytoin sodium primarily targets neuronal sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.
Mode of Action
This compound acts by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . By doing so, it limits the repetitive firing of action potentials, effectively slowing down impulses in the brain that cause seizures .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of sodium influx across cell membranes in the motor cortex during the generation of nerve impulses . This action stabilizes neuronal membranes and decreases seizure activity .
Pharmacokinetics
This compound is a prodrug of phenytoin, meaning it is metabolized into phenytoin in the body. It is 100% bioavailable by both intramuscular (IM) and intravenous (IV) routes . The conversion of fosphenytoin to phenytoin is rapid, with a half-life of about 15 minutes . Maximum plasma concentration of fosphenytoin can be achieved by intravenous infusion (at the end of infusion) and intramuscular injection (approximately 30 min after injection) .
Result of Action
The molecular and cellular effects of this compound’s action involve the stabilization of neuronal membranes and a decrease in seizure activity . This is achieved by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug promotes sodium efflux from neurons, stabilizing them against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Biochemical Analysis
Biochemical Properties
Fosphenytoin sodium’s anticonvulsant effects are attributable to phenytoin . Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . This interaction with sodium channels is a key aspect of its role in biochemical reactions.
Cellular Effects
This compound, through its active metabolite phenytoin, slows down impulses in the brain that cause seizures . It does this by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels . This action limits the repetitive firing of action potentials, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the blocking of sodium channels on the neuronal cell membrane . This blocking action limits the spread of seizure activity and reduces seizure propagation . This is how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
This compound is rapidly and completely absorbed after intramuscular administration . The peak effect is observed within 30 minutes of intramuscular administration . This compound is extensively bound to human plasma proteins .
Dosage Effects in Animal Models
In animal models, this compound has been shown to alleviate subacute herpetic neuralgia and postherpetic neuralgia . The suppressive effect of this compound on subacute herpetic neuralgia was comparable to that of pregabalin, a commonly used positive control . This compound exhibited a slightly more potent effect than pregabalin in alleviating postherpetic neuralgia .
Metabolic Pathways
This compound is metabolized, likely by phosphatases, to phenytoin, phosphate, and formaldehyde . The formaldehyde is subsequently converted into formate . The phenytoin produced is metabolized hepatically by CYP2C9 and, to a lesser extent, by CYP2C19 .
Transport and Distribution
This compound is extensively bound to human plasma proteins, primarily albumin . Binding to plasma proteins is saturable with the result that the percent bound decreases as total this compound concentrations increase . This compound displaces phenytoin from protein binding sites .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound, through its active metabolite phenytoin, interacts with sodium channels on the neuronal cell membrane . This suggests that this compound is localized at the cell membrane where it exerts its effects.
Preparation Methods
Fosphenytoin sodium is synthesized through a multi-step process. The original literature synthesis involves converting hydroxymethylphenytoin to 3-chloromethylphenytoin, reacting this with silver dibenzylphosphonate, cleaving the benzyl groups by catalytic hydrogenation, and finally forming the disodium salt with sodium hydroxide solution . Industrial production methods aim to simplify and optimize this process, ensuring high yield and purity under mild conditions .
Chemical Reactions Analysis
Fosphenytoin sodium undergoes hydrolysis to produce phenytoin, phosphate, and formaldehyde . The hydrolysis reaction is catalyzed by enzymes in the liver, converting this compound to its active form, phenytoin . The major product of this reaction is phenytoin, which exerts the desired anticonvulsant effects .
Scientific Research Applications
Fosphenytoin sodium is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying prodrug activation and enzyme-catalyzed hydrolysis . In biology, it is used to investigate the mechanisms of seizure activity and the effects of anticonvulsant drugs on neuronal function . In medicine, this compound is employed in the acute treatment of convulsive status epilepticus and for the prevention and treatment of seizures during neurosurgery . Its water solubility and safer administration profile make it a valuable tool in clinical settings .
Comparison with Similar Compounds
Fosphenytoin sodium is unique among anticonvulsants due to its water solubility and prodrug nature. Similar compounds include phenytoin, carbamazepine, valproate, and lamotrigine . Unlike phenytoin, this compound does not require propylene glycol and high alkalinity for solubility, making it safer for intravenous administration . Compared to other anticonvulsants, this compound offers a rapid onset of action and fewer adverse cardiovascular effects .
Properties
CAS No. |
92134-98-0 |
---|---|
Molecular Formula |
C16H15N2NaO6P |
Molecular Weight |
385.26 g/mol |
IUPAC Name |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23); |
InChI Key |
GDNOSLQPJOZQKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na] |
Appearance |
Solid powder |
92134-98-0 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
93390-81-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(hydroxymethyl)phenytoin disodium phosphate 3-(hydroxymethyl)phenytoin phosphate ester ACC 9653 ACC-9653 Cerebyx fosphenytoin fosphenytoin sodium fosphenytoin, disodium salt HMPDP Prodilantin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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